N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
This compound is a synthetic 1,3,5-triazine derivative featuring a dimethylamino group at position 4 and a piperidin-1-yl substituent at position 6 of the triazine core. A methylene bridge links the triazine moiety to a carboxamide group, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxine aromatic system. Its design aligns with pharmacophores common in antimicrobial and agrochemical agents, where triazine derivatives are known for inhibiting metabolic pathways (e.g., dihydrofolate reductase) or photosynthetic electron transport .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-25(2)19-22-16(23-20(24-19)26-9-4-3-5-10-26)13-21-18(27)14-7-6-8-15-17(14)29-12-11-28-15/h6-8H,3-5,9-13H2,1-2H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBFCOFINAMROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=C4C(=CC=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions.
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it is plausible that it could influence a variety of biochemical pathways.
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound notable for its potential biological activities. Its structure features a triazinyl moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxine core through a methyl bridge, integrating various functional groups that contribute to its reactivity and biological interactions.
Structural Characteristics
The compound's unique architecture includes:
- Dimethylamino group : Enhances solubility and may influence receptor interactions.
- Piperidine ring : Known for its ability to interact with various biological targets.
- Carboxamide functionality : Potentially involved in hydrogen bonding with biological macromolecules.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it has been linked to the inhibition of Poly ADP-ribose polymerase 1 (PARP1), a target in cancer therapy. The IC50 values for related compounds indicate effective inhibition in the low micromolar range, suggesting promising therapeutic potential.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |
The combination of triazine and dioxine structures in this compound enhances its binding capabilities and biological activity compared to simpler analogs.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The presence of the piperidine and triazine moieties may facilitate interactions with the active sites of target enzymes like PARP1. This interaction is crucial in processes such as DNA repair and cellular proliferation, making it a valuable candidate for further investigation in cancer therapies.
Case Studies and Research Findings
Research has demonstrated that modifications to similar triazine derivatives can lead to enhanced biological activities. For instance:
- A study on 4,6-disubstituted s-triazin derivatives revealed antifungal properties against various strains .
- Another investigation highlighted that structural modifications in triazine derivatives could significantly improve anticancer activity against specific cell lines .
Future Directions
Further research is warranted to explore:
- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural optimization : To enhance selectivity and reduce potential side effects.
- Mechanistic studies : To elucidate the detailed pathways through which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,3,5-triazine derivatives, which are widely explored in pharmaceuticals and agrochemicals. Key analogues and their comparative attributes are outlined below:
Notes:
- *Predicted values based on structural analogs and computational models (e.g., ChemAxon).
- Unlike ciprofloxacin (a quinolone), the triazine core lacks direct DNA-intercalating motifs but may inhibit enzymes via competitive binding to ATP pockets .
Physicochemical and Environmental Profiles
- Stability: The dimethylamino and piperidinyl groups may confer resistance to photodegradation compared to chlorinated triazines (e.g., atrazine), which undergo rapid photolysis in sunlight .
- Environmental Impact: Triazine herbicides like atrazine are notorious for groundwater contamination. The target compound’s higher molecular weight and complex structure suggest slower environmental degradation, necessitating rigorous disposal protocols to avoid accumulation (e.g., Kuwait’s pharmaceutical waste concerns, ).
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis involves multi-step condensation reactions, similar to methods described for triazin-2-yl derivatives (). Yield optimization remains challenging due to steric hindrance from the piperidinyl group.
- Therapeutic Gaps: While ciprofloxacin remains a first-line antibiotic, rising resistance necessitates novel scaffolds. The target compound’s triazine-dioxine hybrid structure offers a unique pharmacophore for targeting resistant strains, though in vivo efficacy data are pending.
- Regulatory Considerations : Structural parallels to agrochemicals () warrant scrutiny of unintended herbicidal or ecotoxic effects during preclinical development.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis requires multi-step reactions involving coupling of the triazine core with functionalized dihydrobenzo[d][1,4]dioxine and piperidine moieties. Critical steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) under reflux to enhance nucleophilic substitution at the triazine ring .
- Purification : Recrystallization or column chromatography to isolate high-purity product, monitored via thin-layer chromatography (TLC) .
- Characterization : Confirm intermediates and final product using -/-NMR, IR spectroscopy, and mass spectrometry .
Q. How can researchers validate the compound’s structural integrity?
Use a combination of:
- X-ray crystallography to resolve the 3D arrangement of the triazine-piperidine-dioxine scaffold .
- Spectroscopic cross-validation : Compare experimental -NMR shifts with computational predictions (e.g., density functional theory) to detect deviations caused by stereoelectronic effects .
Q. What methods are suitable for assessing purity in complex reaction mixtures?
- HPLC-MS for quantifying impurities at trace levels (<0.1%).
- Elemental analysis to verify stoichiometric ratios of C, H, N, and O .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO gaps) to optimize reactivity at the triazine core .
- Molecular docking identifies potential binding interactions with biological targets (e.g., kinases), leveraging the piperidine and dioxine motifs for hydrophobic pocket engagement .
Q. What strategies address stability challenges during biological assays?
- pH-dependent degradation studies : Monitor hydrolytic stability of the carboxamide bond in simulated physiological conditions (pH 4–8) using UV-Vis spectroscopy .
- Light sensitivity testing : Expose the compound to UV/visible light and track decomposition via LC-MS to identify photodegradation pathways .
Q. How should researchers resolve contradictions in biological activity data?
- Dose-response reassessment : Confirm activity across multiple concentrations to rule out false positives/negatives .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
Q. What experimental designs are critical for studying structure-activity relationships (SAR)?
- Fragment-based substitution : Systematically replace the dimethylamino group on the triazine with other amines (e.g., morpholine, pyrrolidine) to probe steric/electronic effects .
- Pharmacophore mapping : Use NMR titration or surface plasmon resonance (SPR) to identify essential hydrogen-bonding interactions .
Methodological and Analytical Challenges
Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics : LC-MS profiling to trace metabolic perturbations linked to triazine-mediated pathway modulation .
Q. What advanced techniques characterize solid-state properties for formulation studies?
- Thermogravimetric analysis (TGA) to assess thermal stability.
- Powder X-ray diffraction (PXRD) to identify polymorphic forms affecting solubility .
Q. How should cross-disciplinary collaboration enhance research outcomes?
- Computational-experimental feedback loops : Use ICReDD’s reaction path search algorithms to predict synthetic routes, validated by iterative lab experiments .
- Chemical biology training : Courses like Practical Training in Chemical Biology Methods & Experimental Design improve proficiency in assay development and data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
